molecular formula C13H10O4S B1308760 4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid CAS No. 597565-50-9

4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid

Cat. No.: B1308760
CAS No.: 597565-50-9
M. Wt: 262.28 g/mol
InChI Key: CSIYURZHOBARCQ-UHFFFAOYSA-N
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Description

4-(5-Methoxycarbonylthiophen-2-yl)benzoic acid is an organic compound with the molecular formula C13H10O4S. It is a derivative of benzoic acid and thiophene, featuring a methoxycarbonyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

    Time: Reaction times can vary but typically range from several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxycarbonylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(5-Methoxycarbonylthiophen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl group and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxythiophen-2-yl)benzoic acid
  • 4-(5-Methylthiophen-2-yl)benzoic acid
  • 4-(5-Ethylthiophen-2-yl)benzoic acid

Uniqueness

4-(5-Methoxycarbonylthiophen-2-yl)benzoic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions compared to similar compounds. This functional group can enhance the compound’s solubility and potential biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-(5-methoxycarbonylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-13(16)11-7-6-10(18-11)8-2-4-9(5-3-8)12(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIYURZHOBARCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408289
Record name 4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597565-50-9
Record name 4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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